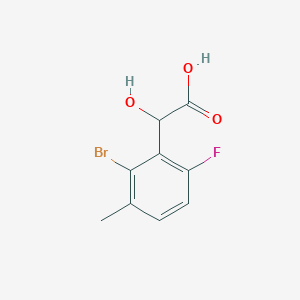
2-Bromo-6-fluoro-3-methylmandelic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-6-fluoro-3-methylmandelic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a bromine atom, a fluorine atom, and a methyl group attached to a benzene ring, along with a carboxylic acid functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-fluoro-3-methylmandelic acid can be achieved through several synthetic routes. One common method involves the bromination and fluorination of 3-methylmandelic acid. The reaction typically proceeds as follows:
Bromination: 3-Methylmandelic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 2-position of the aromatic ring.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as potassium fluoride or cesium fluoride to introduce the fluorine atom at the 6-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors for efficient and scalable production.
化学反应分析
Types of Reactions
2-Bromo-6-fluoro-3-methylmandelic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or amides.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine or fluorine atoms.
Oxidation: Esters, amides, or other oxidized derivatives.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
科学研究应用
2-Bromo-6-fluoro-3-methylmandelic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs with potential therapeutic effects.
Material Science: It may be used in the preparation of functional materials with specific properties, such as polymers or coatings.
Biological Studies: The compound can be used in biochemical assays to study enzyme interactions or metabolic pathways.
作用机制
The mechanism of action of 2-Bromo-6-fluoro-3-methylmandelic acid depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and specificity towards these targets, affecting the overall biological activity.
相似化合物的比较
Similar Compounds
- 2-Bromo-6-fluoro-3-methylbenzoic acid
- 2-Bromo-6-fluoro-3-methylphenol
- 2-Bromo-6-fluoro-3-methylbenzaldehyde
Uniqueness
2-Bromo-6-fluoro-3-methylmandelic acid is unique due to the presence of both bromine and fluorine atoms on the aromatic ring, along with a carboxylic acid functional group. This combination of substituents can impart distinct chemical and physical properties, making it a valuable compound for various applications in organic synthesis and medicinal chemistry.
属性
分子式 |
C9H8BrFO3 |
|---|---|
分子量 |
263.06 g/mol |
IUPAC 名称 |
2-(2-bromo-6-fluoro-3-methylphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H8BrFO3/c1-4-2-3-5(11)6(7(4)10)8(12)9(13)14/h2-3,8,12H,1H3,(H,13,14) |
InChI 键 |
BRTZASXOSXJCFM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C=C1)F)C(C(=O)O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl [4-(Trifluoromethyl)phenyl]sulfonylcarbamate](/img/structure/B13683436.png)
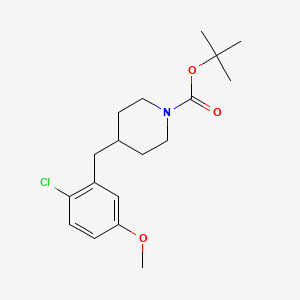
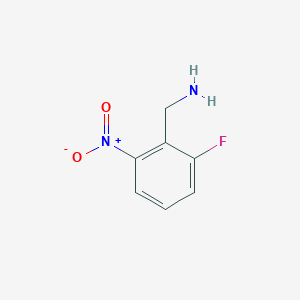
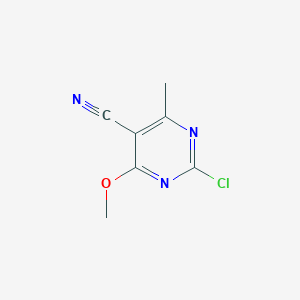
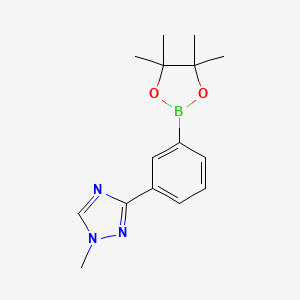
![5-Amino-7-fluoro-2,3,4,5-tetrahydrobenzo[B]thiepine 1,1-dioxide](/img/structure/B13683465.png)
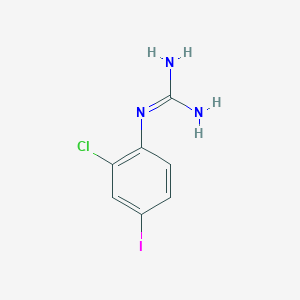

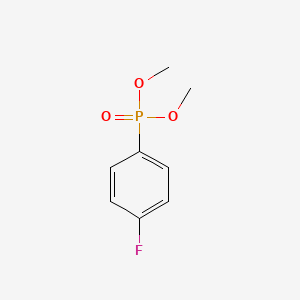
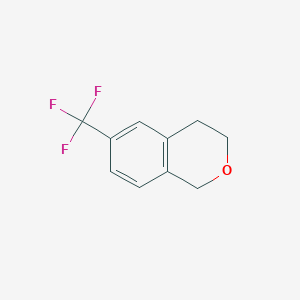
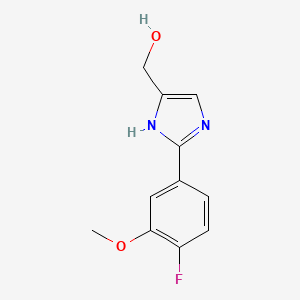
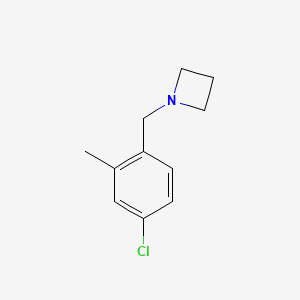

![1-Benzyl-6-Boc-3-(4-chlorophenyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine](/img/structure/B13683537.png)
